molecular formula C17H14N2OS B5864434 N',N'-diphenylthiophene-2-carbohydrazide

N',N'-diphenylthiophene-2-carbohydrazide

Cat. No.: B5864434
M. Wt: 294.4 g/mol
InChI Key: CGHALKQOLZRPLL-UHFFFAOYSA-N
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Description

N',N'-Diphenylthiophene-2-carbohydrazide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its core structure is based on the thiophene carbohydrazide pharmacophore, which is known to exhibit a range of biological activities. Recent scientific studies on structurally related compounds highlight its potential value in oncology research. Thiophene-carbohydrazide derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including colon cancer, melanoma, and triple-negative breast cancer cells. These compounds are investigated as microtubule-destabilizing agents, which inhibit cancer cell division by binding to the colchicine site of tubulin, thereby inducing G2/M cell cycle arrest and apoptosis . Beyond oncology, thiophene-based carbohydrazide derivatives are also explored for their antimicrobial properties. Research indicates that synthetic heterocycles derived from thiophene-2-carbohydrazide can show promising activity against challenging pathogens such as Clostridium difficile , with some derivatives acting as potent anticlostridial agents that do not affect other tested bacterial strains, which is a valuable trait for preserving the normal microbiota . Furthermore, diarylthiophene-2-carbohydrazide derivatives have been identified as influential dual inhibitors, showing activity against enzymes like 5-lipoxygenase (5-LOX) and demonstrating cytotoxic effects in 2D and 3D models of pancreatic cancer . Researchers value this compound for its potential as a versatile scaffold in drug discovery. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N',N'-diphenylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(16-12-7-13-21-16)18-19(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHALKQOLZRPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diphenylthiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carboxylic acid hydrazide with benzaldehyde derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with ethyl 4,5-diphenylthiophene-2-carboxylate to form the desired carbohydrazide .

Industrial Production Methods

Industrial production of N’,N’-diphenylthiophene-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diphenylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Hydrazine derivatives with modified functional groups.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N’,N’-diphenylthiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The primary structural distinction among thiocarbohydrazide derivatives lies in the substituents on the hydrazide moiety and the aromatic/aliphatic groups introduced during synthesis. Key examples include:

Compound Name Substituents/R-Groups Molecular Formula Key Structural Features
N',N'-Diphenylthiophene-2-carbohydrazide Two phenyl groups at N',N' C₁₇H₁₄N₂OS (hypothetical) Symmetric phenyl substitution
N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide 4-Fluorophenyl, azomethine (C=N) C₁₂H₉FN₂OS E-configuration at C=N; planar arrangement
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Chloro, pentadecyl chain, hydroxy C₂₇H₃₃ClN₂O₂S Bulky pentadecyl chain; benzothiophene core
N′-(2-Thienylcarbonyl)-2-thiophenecarbohydrazide Bis-thiophene substitution C₁₀H₈N₂O₂S₂ Enhanced conjugation via dual thiophene rings

Substituent Impact :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂): Increase electrophilicity, enhancing metal-binding capacity .
  • Fluorine substituents : Influence electronic properties and metabolic stability .

Spectroscopic and Analytical Data

Comparative spectral data highlight differences in functional groups and molecular environments:

Infrared Spectroscopy (IR):
  • N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide :
    • C=N stretch: ~1600 cm⁻¹ (azomethine).
    • N–H stretch: ~3200 cm⁻¹ (hydrazide NH).
  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide : O–H stretch: ~3400 cm⁻¹ (phenolic -OH). C–S stretch: ~680 cm⁻¹ (thiophene).
Nuclear Magnetic Resonance (NMR):
  • N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide :
    • 1H NMR (DMSO-d₆): δ 8.12 (s, CH=N), 7.30–7.95 (m, aromatic protons).
  • N′-(2-chloro-6-hydroxybenzylidene)thiophene-2-carbonitrile :
    • 1H NMR: δ 8.41 (s, NH), δ 7.22–7.80 (m, thiophene and benzylidene protons).

Elemental Analysis :

  • For compound I7 (N-(tert-butyl)-3-(2,4-difluorophenyl)thiophene-2-carbohydrazide) : C: 57.88% (calc. 58.05%), H: 5.27% (calc. 5.20%), N: 9.31% (calc. 9.03%). Minor deviations suggest synthesis impurities or hydration.

Crystallographic and Conformational Analysis

  • N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide :
    • Dihedral angle between thiophene and benzene rings: 13.0°, indicating near-planarity.
    • Hydrogen-bonded dimers via N–H⋯O interactions enhance crystalline stability.
  • N′-(2-chloro-6-hydroxybenzylidene)thiophene-2-carbonitrile :
    • Disordered thiophene ring (87% occupancy in major component) highlights conformational flexibility.

Q & A

Q. What are the established synthetic routes for N',N'-diphenylthiophene-2-carbohydrazide, and what key parameters influence yield?

The compound is typically synthesized via condensation reactions between thiophene-2-carboxylic acid derivatives and substituted hydrazines. For example, hydrazine hydrate is refluxed with esters (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) in propan-2-ol to form hydrazide intermediates . Key parameters include reaction time (3–4 hours), solvent polarity, and stoichiometric ratios of reactants. Purification often involves recrystallization from ethanol or methanol to achieve high-purity yields.

Q. How is structural characterization of this compound performed, and what techniques are critical for confirming its conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve crystallographic data, with hydrogen bonding and torsion angles analyzed to confirm planar conformations . Complementary techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions and E/Z configurations of the azomethine (C=N) bond .
  • FTIR : Stretching frequencies for N-H (3200–3300 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) confirm functional groups .

Q. What in vitro biological screening methodologies are applied to evaluate its bioactivity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like urease or acetylcholinesterase .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental vs. theoretical spectroscopic data?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries, molecular electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO gaps). For NMR, gauge-including atomic orbital (GIAO) methods predict chemical shifts, which are compared to experimental values to validate structural assignments. Discrepancies in 1H^1H shifts >0.5 ppm may indicate solvent effects or intermolecular interactions not modeled computationally .

Q. What strategies address contradictions in reported bioactivity data across studies?

Variations in biological activity (e.g., MICs differing by >10 µg/mL) may arise from:

  • Structural analogs : Substituents like chloro or fluoro groups on phenyl rings alter electronic properties and binding affinities .
  • Experimental conditions : Differences in solvent (DMSO vs. water) or assay protocols (aerobic vs. anaerobic) impact compound stability .
  • Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) can enhance activity .

Q. How do crystallographic disorder and intermolecular interactions influence stability and reactivity?

In SC-XRD studies, disorder in thiophene rings (occupancy ratios ~87:13) suggests dynamic conformations in the solid state, which may correlate with solution-phase flexibility . Hydrogen-bonding networks (e.g., N-H⋯O) form inversion dimers, stabilizing the crystal lattice. These interactions also affect solubility and melting points, critical for formulation in pharmacological studies .

Methodological Resources

  • Crystallography : Use SHELXTL (Bruker AXS) or OLEX2 for structure refinement .
  • Computational Tools : Gaussian 09W for DFT/NBO analysis; ORTEP-3 for graphical representations .
  • Bioassays : Follow CLSI guidelines for antimicrobial testing to ensure reproducibility .

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